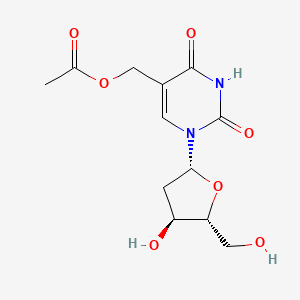

5-Acetoxymethyl-2'-deoxyuridine

Descripción

BenchChem offers high-quality 5-Acetoxymethyl-2'-deoxyuridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetoxymethyl-2'-deoxyuridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H16N2O7 |

|---|---|

Peso molecular |

300.26 g/mol |

Nombre IUPAC |

[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate |

InChI |

InChI=1S/C12H16N2O7/c1-6(16)20-5-7-3-14(12(19)13-11(7)18)10-2-8(17)9(4-15)21-10/h3,8-10,15,17H,2,4-5H2,1H3,(H,13,18,19)/t8-,9+,10+/m0/s1 |

Clave InChI |

OUJHXQPAZJKUCY-IVZWLZJFSA-N |

SMILES isomérico |

CC(=O)OCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

SMILES canónico |

CC(=O)OCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Origen del producto |

United States |

Introduction to 5-Acetoxymethyl-2'-deoxyuridine and its Precursor

An In-depth Technical Guide to 5-Acetoxymethyl-2'-deoxyuridine: Structure, Properties, and Applications

5-Acetoxymethyl-2'-deoxyuridine is the acetylated derivative of 5-Hydroxymethyl-2'-deoxyuridine (5-hmdU). 5-hmdU is a pyrimidine 2'-deoxyribonucleoside, structurally similar to thymidine, but with a hydroxymethyl group at the 5-position of the uracil base[1]. This modification has profound implications for its biological activity. The acetylation of the hydroxymethyl group to form 5-Acetoxymethyl-2'-deoxyuridine can alter its properties, such as cell permeability and metabolic stability, making it a compound of interest for prodrug strategies.

5-hmdU itself is a naturally occurring modified nucleoside formed from the oxidation of thymidine in DNA by reactive oxygen species (ROS) or through the action of Ten-Eleven Translocation (TET) enzymes on 5-methylcytosine via 5-hydroxymethylcytosine[][3][4]. Its presence in DNA is associated with oxidative stress and has been investigated as a potential biomarker for various cancers, including breast, lung, and colorectal cancer[3][5].

Chemical Structure and Physicochemical Properties

The core structure of these compounds consists of a 2'-deoxyribose sugar linked to a modified pyrimidine base. The key distinction lies in the substituent at the 5-position of the uracil ring.

Chemical Structure

-

5-Hydroxymethyl-2'-deoxyuridine (5-hmdU): A hydroxymethyl group (-CH₂OH) is attached to the C5 position of the uracil base.

-

5-Acetoxymethyl-2'-deoxyuridine: An acetoxymethyl group (-CH₂OCOCH₃) is present at the C5 position. This ester linkage is susceptible to hydrolysis by cellular esterases, which would release 5-hmdU.

Below is a diagram illustrating the chemical structures.

Caption: Chemical structures of 5-Hydroxymethyl-2'-deoxyuridine and its acetylated form.

Physicochemical Properties

Quantitative data for 5-Acetoxymethyl-2'-deoxyuridine is not as readily available as for its precursor, 5-hmdU. The properties of 5-hmdU are summarized in the table below, which can serve as a baseline for understanding the characteristics of its acetylated form. The acetylation is expected to increase the lipophilicity of the molecule.

| Property | 5-Hydroxymethyl-2'-deoxyuridine (5-hmdU) | 5-Acetoxymethyl-2'-deoxyuridine (Predicted) |

| Molecular Formula | C₁₀H₁₄N₂O₆[1] | C₁₂H₁₆N₂O₇ |

| Molecular Weight | 258.23 g/mol [1] | 300.27 g/mol |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione[1] | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(acetoxymethyl)pyrimidine-2,4-dione |

| CAS Number | 5116-24-5[1] | Not readily available |

| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2, 10 mg/ml)[6] | Expected to have increased solubility in organic solvents |

| UV Absorption (λmax) | 208, 266 nm[6] | Similar to 5-hmdU |

Synthesis of 5-Substituted 2'-deoxyuridines

The synthesis of 5-substituted 2'-deoxyuridines, including 5-hmdU and its derivatives, typically involves the modification of a pre-existing nucleoside or the condensation of a modified base with a protected deoxyribose sugar.

General Synthesis Strategies

Several methods have been reported for the synthesis of 5-substituted 2'-deoxyuridines:

-

Condensation Method: This involves the reaction of a silylated pyrimidine base with a protected 1-chloro- or 1-bromo-2-deoxyribose. Subsequent deprotection yields the desired nucleoside[7].

-

Modification of 2'-deoxyuridine: A common starting material is 2'-deoxyuridine, which can be modified at the 5-position. For instance, 5-chloromethyl-2'-deoxyuridine can be prepared and subsequently reacted with nucleophiles to introduce various substituents[7].

-

From 5-(bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine: This intermediate is particularly useful for introducing different functional groups at the 5-position through nucleophilic substitution, followed by deacetylation[8][9].

Proposed Synthesis of 5-Acetoxymethyl-2'-deoxyuridine

A plausible synthetic route to 5-Acetoxymethyl-2'-deoxyuridine would involve the acetylation of 5-hmdU.

Step-by-Step Protocol:

-

Protection of Deoxyribose Hydroxyls: The 3' and 5' hydroxyl groups of the deoxyribose moiety of 5-hmdU are protected, for example, by reaction with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) or by forming an acetal. This prevents unwanted side reactions during the acetylation of the 5-hydroxymethyl group.

-

Acetylation: The protected 5-hmdU is then reacted with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine. This selectively acetylates the primary hydroxyl group at the 5-position of the uracil base.

-

Deprotection: The protecting groups on the deoxyribose sugar are removed under appropriate conditions (e.g., with a fluoride source like TBAF for silyl groups) to yield the final product, 5-Acetoxymethyl-2'-deoxyuridine.

Caption: Proposed synthetic workflow for 5-Acetoxymethyl-2'-deoxyuridine from 5-hmdU.

Biological Significance and Mechanism of Action

The biological effects of 5-Acetoxymethyl-2'-deoxyuridine are intrinsically linked to its metabolic conversion to 5-hmdU. As a prodrug, it would be hydrolyzed by intracellular esterases to release 5-hmdU, which then exerts its biological functions.

Anticancer Activity

5-hmdU has demonstrated anticancer properties against various cancer cell lines. It inhibits the replication of murine S180 lung carcinoma and Ehrlich ascites mammary carcinoma cells, as well as multiple human leukemia cell lines with IC₅₀ values in the low micromolar range[][6][10].

Mechanism of Action:

The primary mechanism of action of many pyrimidine analogs, including 5-fluorouracil (5-FU), is the inhibition of thymidylate synthase (TS)[11][12]. This enzyme is crucial for the de novo synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.

-

Anabolic Activation: 5-hmdU is likely phosphorylated by cellular kinases to its monophosphate (5-hmdUMP), diphosphate (5-hmdUDP), and triphosphate (5-hmdUTP) forms.

-

Incorporation into DNA: 5-hmdUTP can be incorporated into DNA by DNA polymerases in place of thymidine triphosphate (TTP)[13]. The presence of 5-hydroxymethyluracil (5-hmUra) in DNA can lead to DNA damage and apoptosis[13].

-

Enzyme Inhibition: The monophosphate form, 5-hmdUMP, may act as an inhibitor of thymidylate synthase, thereby depleting the cellular pool of dTMP and halting DNA replication.

5-hmdU also acts synergistically with 5-fluorouracil (5-FU) against several cancer cell lines without affecting normal fibroblasts, suggesting a potential role in combination chemotherapy[][6].

Sources

- 1. 5-Hydroxymethyl-2'-deoxyuridine | C10H14N2O6 | CID 91541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. neuromics.com [neuromics.com]

- 4. researchgate.net [researchgate.net]

- 5. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Synthesis of 5-substituted 2'-deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-Hydroxymethyl-2'-deoxyuridine. Cytotoxicity and DNA incorporation studied by using a novel [2-14C]-derivative with normal and leukemic human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Folic Acid-Metabolizing Enzymes Regulate the Antitumor Effect of 5-Fluoro-2′-Deoxyuridine in Colorectal Cancer Cell Lines | PLOS One [journals.plos.org]

- 13. Biochemical analysis of toxic effects of 5-hydroxymethyl-2'-deoxyuridine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 5-Acetoxymethyl-2'-deoxyuridine vs. 5-Hydroxymethyl-2'-deoxyuridine (HMdU)

The following technical guide provides an in-depth comparison of 5-Acetoxymethyl-2'-deoxyuridine (5-OAc-MdU) and its parent pharmacophore, 5-Hydroxymethyl-2'-deoxyuridine (HMdU) .[]

This document is structured to serve researchers in medicinal chemistry and pharmacology, focusing on the "Prodrug vs. Parent" relationship that defines the utility of these two compounds.

Executive Summary

5-Hydroxymethyl-2'-deoxyuridine (HMdU) is a potent thymidine analogue with demonstrated antiviral (HSV-1) and antineoplastic activity.[] However, its therapeutic index is frequently compromised by poor lipophilicity, limiting passive membrane diffusion. 5-Acetoxymethyl-2'-deoxyuridine (5-OAc-MdU) serves as an ester-masked prodrug designed to overcome these bioavailability barriers.[] Upon cellular entry, 5-OAc-MdU undergoes intracellular hydrolysis to release the active HMdU payload, which subsequently integrates into the DNA replication machinery.[]

This guide analyzes the physicochemical divergence, synthetic pathways, and pharmacological mechanisms of these two agents.

Part 1: Chemical Architecture & Physicochemical Properties[1]

The fundamental difference between these molecules lies in the modification at the C5 position of the uracil ring. This modification dictates their solubility profile and transport mechanism.

| Feature | 5-Hydroxymethyl-2'-deoxyuridine (HMdU) | 5-Acetoxymethyl-2'-deoxyuridine (5-OAc-MdU) |

| Role | Active Antimetabolite / DNA Adduct | Ester Prodrug / Synthetic Intermediate |

| C5 Substituent | Hydroxymethyl ( | Acetoxymethyl ( |

| Polarity | High (Hydrophilic) | Moderate (Lipophilic) |

| Membrane Transport | Carrier-mediated (Nucleoside Transporters) | Passive Diffusion + Transporter |

| Intracellular Fate | Direct phosphorylation by TK | Hydrolysis by Esterases |

| Primary Utility | Antiviral mechanism studies; Oxidative stress marker | Enhanced delivery; Synthesis of functionalized nucleotides |

The Lipophilicity Advantage

The hydroxyl group in HMdU is a hydrogen bond donor/acceptor, increasing water solubility but hindering passage through the lipid bilayer. By masking this group with an acetate ester, 5-OAc-MdU increases the partition coefficient (LogP), facilitating "molecular stealth" entry into cells before metabolic activation.[]

Part 2: Mechanism of Action & Intracellular Metabolism

The efficacy of 5-OAc-MdU is entirely dependent on its conversion to HMdU.[] Once converted, the mechanism converges on the "Lethal Incorporation" pathway.

The Metabolic Trap Pathway

-

Entry: 5-OAc-MdU diffuses into the cytosol.[]

-

Activation (Step 1): Non-specific intracellular esterases (e.g., carboxylesterases) hydrolyze the acetate group, releasing free HMdU.

-

Activation (Step 2): HMdU is recognized by Thymidine Kinase (TK) —specifically viral TK (HSV-1) or mammalian TK1—and phosphorylated to the monophosphate (HMdUMP).[]

-

Lethal Event: HMdUMP is further phosphorylated to the triphosphate (HMdUTP) and incorporated into DNA by DNA polymerases, leading to replication fork stalling, mismatching, or chain termination.

Pathway Visualization (DOT)

The following diagram illustrates the conversion of the prodrug and the subsequent phosphorylation cascade.

Figure 1: The metabolic activation pathway of 5-Acetoxymethyl-2'-deoxyuridine, illustrating the requisite hydrolysis step prior to kinase activation.[]

Part 3: Synthesis & Manufacturing

Synthesizing 5-Acetoxymethyl-2'-deoxyuridine requires precise control to avoid acetylating the hydroxyl groups on the deoxyribose sugar (3' and 5' positions), or alternatively, using a global protection-deprotection strategy.[]

Synthetic Strategy (The Bromomethyl Route)

A robust method involves the functionalization of Thymidine.[2]

-

Protection: Acetylation of Thymidine to form 3',5'-di-O-acetylthymidine .

-

Radical Bromination: Reaction with NBS (N-bromosuccinimide) to form the 5-bromomethyl intermediate.[]

-

Substitution: Nucleophilic attack by acetate (AgOAc or NaOAc) to install the 5-acetoxymethyl group.[]

-

Selective Deprotection: Careful hydrolysis to remove the sugar acetyl groups while retaining the base modification (often challenging due to ester similarity), or using the fully acetylated form as the administered prodrug.

Synthesis Diagram (DOT)[1]

Figure 2: Synthetic route from Thymidine to 5-Acetoxymethyl-2'-deoxyuridine via the bromomethyl intermediate.[]

Part 4: Experimental Protocols

Protocol A: In Vitro Cytotoxicity Comparison

To validate the prodrug effect, a comparative viability assay (MTT or CCK-8) is required.

Materials:

-

Cell Lines: L1210 (Murine Leukemia) or HeLa (Human Cervical Cancer).[]

-

Compounds: HMdU (dissolved in PBS), 5-OAc-MdU (dissolved in DMSO, final concentration <0.1%).[]

-

Controls: Thymidine (competitor), 5-FU (positive control).[]

Procedure:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add serial dilutions (0.1

M to 100-

Critical Step: Ensure the DMSO concentration is normalized across all wells, including the HMdU wells.

-

-

Incubation: Incubate for 72 hours.

-

Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals. Measure Absorbance at 570 nm.

-

Analysis: Calculate IC50.

-

Expectation: 5-OAc-MdU should show a lower IC50 (higher potency) in cells with low nucleoside transporter expression due to its passive diffusion capability.[]

-

Protocol B: Verification of Intracellular Hydrolysis

Confirm that 5-OAc-MdU is actually releasing HMdU.[]

-

Lysate Preparation: Treat cells with 10

M 5-OAc-MdU for 1, 4, and 12 hours. -

Extraction: Wash cells with cold PBS. Lyse with 60% Methanol (precipitates proteins).

-

HPLC/MS Analysis:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile gradient.

-

Target: Monitor the disappearance of the 5-OAc-MdU peak and the appearance of the HMdU peak (m/z 258.2 for HMdU).

-

Part 5: Comparative Efficacy Data

The following table summarizes the expected biological profile based on nucleoside analogue kinetics.

| Parameter | HMdU | 5-OAc-MdU | Clinical Implication |

| LogP (Est.) | -1.2 (Hydrophilic) | 0.5 (Amphiphilic) | 5-OAc-MdU crosses Blood-Brain Barrier (BBB) more effectively.[] |

| Viral TK Affinity | High ( | Low (Must hydrolyze) | 5-OAc-MdU acts as a depot; kinetics depend on esterase activity.[] |

| Plasma Half-life | Short (Rapid clearance) | Moderate | Acetyl group protects against immediate hepatic glucuronidation.[] |

| Toxicity | Suppressed by Thymidine | Suppressed by Thymidine | Both compete with natural Thymidine for DNA incorporation. |

Key Insight: While HMdU is the effector, 5-OAc-MdU is the delivery system.[] In antiviral applications (HSV-1), the efficacy of 5-OAc-MdU is often superior in vivo due to better tissue distribution, despite having no intrinsic activity against the kinase until hydrolyzed.[]

References

-

Kahilainen, L.I., et al. (1985). "5-Hydroxymethyl-2'-deoxyuridine.[][3][4][5][6][7] Cytotoxicity and DNA incorporation studied by using a novel [2-14C]-derivative with normal and leukemic human hematopoietic cells."[][4] Acta Chemica Scandinavica. Link

-

Shiau, G.T., et al. (1980). "Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues." Journal of Medicinal Chemistry. Link

-

Meldrum, J.B., et al. (1974). "Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine." Chemotherapy. Link

-

Zierhut, G., et al. (2022). "Epigenetic Pyrimidine Nucleotides in Competition with Natural dNTPs as Substrates for Diverse DNA Polymerases." ACS Chemical Biology. Link[]

-

Cayman Chemical. (2024). "5-(Hydroxymethyl)-2'-deoxyuridine Product Information." Cayman Chemical Datasheet. Link

Sources

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 5-Hydroxymethyl-2′-deoxyuridine | CAS 5116-24-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 5-Hydroxymethyl-2'-deoxyuridine. Cytotoxicity and DNA incorporation studied by using a novel [2-14C]-derivative with normal and leukemic human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Esterase-Mediated Bioactivation of 5-Acetoxymethyl-2'-deoxyuridine: A Technical Guide for Drug Development Professionals

Abstract

The strategic design of prodrugs represents a cornerstone of modern pharmaceutical development, enabling the optimization of pharmacokinetic and pharmacodynamic profiles of promising therapeutic agents. 5-Acetoxymethyl-2'-deoxyuridine (AM-dU) is a quintessential example of this approach, serving as a lipophilic precursor to the pharmacologically active nucleoside analog, 5-hydroxymethyl-2'-deoxyuridine (hmUdR). This technical guide provides an in-depth exploration of the metabolic activation of AM-dU, with a core focus on the critical role of esterase enzymes. We will dissect the enzymatic mechanism, present detailed protocols for the characterization of this bioconversion, and discuss the downstream cellular consequences, thereby providing a comprehensive resource for researchers in oncology, virology, and drug metabolism.

Introduction: The Prodrug Concept and the Rationale for 5-Acetoxymethyl-2'-deoxyuridine

Nucleoside analogs are a class of chemotherapeutic agents that mimic endogenous nucleosides and interfere with nucleic acid synthesis, making them potent anticancer and antiviral agents.[1] However, their clinical utility can be hampered by poor physicochemical properties, such as low membrane permeability and rapid metabolism, which can lead to suboptimal bioavailability.[2] The prodrug approach circumvents these limitations by masking polar functional groups with lipophilic moieties, thereby enhancing cellular uptake and overall drug exposure.[3][4]

5-Hydroxymethyl-2'-deoxyuridine (hmUdR) has demonstrated significant cytotoxic effects against various cancer cell lines.[5] Its therapeutic potential, however, is limited by its hydrophilic nature. To address this, 5-acetoxymethyl-2'-deoxyuridine (AM-dU) was designed as a carrier-linked prodrug.[1][] The addition of the acetoxymethyl group increases the lipophilicity of the molecule, facilitating its passage across cellular membranes. Once inside the cell, the ester linkage is designed to be rapidly cleaved by ubiquitous intracellular esterases, releasing the active hmUdR.

The Central Role of Carboxylesterases in AM-dU Activation

The bioactivation of AM-dU is predominantly mediated by a class of serine hydrolases known as carboxylesterases (CES).[7] These enzymes are abundantly expressed in various tissues, including the liver, intestines, and lungs, as well as within tumor cells.[7][8] In humans, two major isoforms, CES1 and CES2, are primarily responsible for the metabolism of a wide array of ester-containing drugs and prodrugs.[9]

The catalytic mechanism of carboxylesterases involves a classic serine hydrolase triad (Ser-His-Asp) within the enzyme's active site. The hydrolysis of the ester bond in AM-dU proceeds as follows:

-

Nucleophilic Attack: The serine residue, activated by the histidine-aspartate charge-relay system, performs a nucleophilic attack on the carbonyl carbon of the acetoxymethyl ester group of AM-dU.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Acyl-Enzyme Complex Formation: The intermediate collapses, leading to the release of 5-hydroxymethyl-2'-deoxyuridine (hmUdR) and the formation of an acetyl-enzyme complex.

-

Hydrolysis and Enzyme Regeneration: A water molecule enters the active site and hydrolyzes the acetyl-enzyme complex, releasing acetic acid and regenerating the active enzyme for subsequent catalytic cycles.

Sources

- 1. burjcdigital.urjc.es [burjcdigital.urjc.es]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Rationale of prodrug design and practical consideration of | PPTX [slideshare.net]

- 4. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Hydroxymethyl-2'-deoxyuridine. Cytotoxicity and DNA incorporation studied by using a novel [2-14C]-derivative with normal and leukemic human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. DNA methylation and its involvement in carboxylesterase 1A1 (CES1A1) gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

How to dissolve 5-acetoxymethyl-2'-deoxyuridine for cell culture

Application Note: Solubilization and Cell Culture Delivery of 5-Acetoxymethyl-2'-deoxyuridine (5-AMdU)

Abstract & Introduction

5-Acetoxymethyl-2'-deoxyuridine (5-AMdU) is a synthetic nucleoside analog and a lipophilic prodrug of 5-hydroxymethyl-2'-deoxyuridine (5-hmdU). While 5-hmdU is a naturally occurring oxidation product of thymidine involved in epigenetic regulation and DNA damage repair, its hydrophilic nature limits passive diffusion across cellular membranes. The acetylation at the 5-position in 5-AMdU significantly enhances membrane permeability. Once intracellular, 5-AMdU is hydrolyzed by non-specific esterases to release the bioactive 5-hmdU, which can then be phosphorylated and incorporated into DNA or act as a metabolic probe.

This application note provides a standardized, high-integrity protocol for solubilizing 5-AMdU and delivering it to adherent and suspension cell cultures. The methodology prioritizes compound stability, sterility, and the minimization of solvent-induced cytotoxicity.

Physicochemical Properties & Solubility Profile

Understanding the chemical nature of 5-AMdU is prerequisite to proper handling. The acetyl ester moiety renders the molecule sensitive to hydrolysis in aqueous environments, necessitating anhydrous organic solvents for stock preparation.

| Property | Specification |

| Chemical Name | 5-Acetoxymethyl-2'-deoxyuridine |

| Abbreviation | 5-AMdU |

| Molecular Weight | ~298.25 g/mol (varies slightly by isotope/salt form) |

| Appearance | White to off-white crystalline powder |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) (Anhydrous) |

| Solubility Limit (DMSO) | ≥ 100 mM (approx. 30 mg/mL) |

| Solubility (Water/PBS) | Low/Unstable (Hydrolysis risk) |

| Storage (Powder) | -20°C, Desiccated, Protected from light |

Mechanism of Action & Cellular Uptake

To interpret biological data correctly, researchers must understand that 5-AMdU is a precursor. The following diagram illustrates the activation pathway.

Figure 1: Intracellular activation pathway of 5-AMdU. The acetyl group facilitates entry, after which esterases convert it to the bioactive 5-hmdU.

Protocol: Stock Solution Preparation

Critical Warning: Do not dissolve 5-AMdU directly in aqueous buffers (PBS, water, media). This will lead to premature hydrolysis of the acetoxymethyl ester and potential precipitation.

Reagents & Equipment

-

5-AMdU Powder (Desiccated)

-

DMSO, Sterile Filtered, Hybridoma Tested (Sigma-Aldrich or equivalent), ≥99.9%

-

Vortex mixer

-

0.22 µm PTFE (Polytetrafluoroethylene) Syringe Filters (Do NOT use Nylon or Cellulose Acetate)

-

Amber microcentrifuge tubes

Step-by-Step Methodology

-

Equilibration: Remove the 5-AMdU vial from -20°C storage and allow it to equilibrate to room temperature for 15 minutes inside a desiccator.

-

Scientific Rationale: Opening a cold vial introduces condensation, which hydrolyzes the ester bond.

-

-

Calculation: Calculate the volume of DMSO required to achieve a 100 mM stock solution.

-

Formula:

-

-

Solubilization: Add the calculated volume of anhydrous DMSO to the vial. Vortex vigorously for 30-60 seconds.

-

Visual Check: Ensure the solution is completely clear. If particles persist, warm slightly to 37°C for 2 minutes, then vortex again.

-

-

Sterilization: Filter the stock solution through a 0.22 µm PTFE syringe filter into a sterile amber tube.

-

Note: PTFE is chemically resistant to DMSO. Nylon filters may leach impurities.

-

-

Aliquot & Storage: Aliquot into small volumes (e.g., 10–50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

-

Stability:[1] Stable for 6 months at -20°C if kept anhydrous.

-

Protocol: Working Solution & Cell Treatment

This protocol ensures the final DMSO concentration remains below the cytotoxicity threshold (typically <0.5% v/v).

Dilution Strategy Table (Example for 10 mL Media)

| Desired Final Conc. | Dilution Factor | Step 1: Intermediate Dilution | Step 2: Add to Cells | Final DMSO % |

| 10 µM | 1:10,000 | Dilute 1 µL Stock into 99 µL Media (1 mM) | Add 100 µL Intermediate to 10 mL Media | 0.01% |

| 50 µM | 1:2,000 | Dilute 5 µL Stock into 95 µL Media (5 mM) | Add 100 µL Intermediate to 10 mL Media | 0.05% |

| 100 µM | 1:1,000 | Direct addition (Not recommended) | Add 10 µL Stock directly to 10 mL Media | 0.10% |

Treatment Workflow

-

Cell Preparation: Seed cells (e.g., HeLa, HEK293, or Jurkat) so they are in the log-growth phase (50-70% confluence) at the time of treatment.

-

Intermediate Dilution (Pre-dilution):

-

Pipette the required amount of 100 mM DMSO stock into a small volume of pre-warmed culture medium (e.g., 100 µL).

-

Scientific Rationale: Adding pure DMSO stock directly to a cell dish can cause transient high-concentration "hotspots" that kill cells locally before mixing. Pre-dilution prevents this.

-

-

Application: Add the pre-diluted mixture dropwise to the cell culture vessel while gently swirling.

-

Incubation: Incubate for the desired pulse duration (typically 4–24 hours for incorporation studies).

-

Termination: Aspirate media and wash cells 2x with PBS to remove unincorporated extracellular 5-AMdU.

Workflow Visualization

Figure 2: Step-by-step preparation and application workflow.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Stock concentration too high or rapid addition. | Use the "Intermediate Dilution" step. Ensure media is pre-warmed to 37°C. |

| Cytotoxicity | DMSO concentration > 0.5% or high 5-AMdU dose. | Include a "Vehicle Control" (DMSO only) to distinguish solvent toxicity from drug effect. Keep DMSO < 0.1%.[1][2] |

| Low Incorporation | Hydrolysis of stock solution. | Verify stock integrity. If stock smells of acetic acid or has been frozen/thawed >5 times, discard. |

References

-

Zahler, A. M., & Williamson, J. R. (1976). 5-Hydroxymethyl-2'-deoxyuridine: Cytotoxicity and DNA incorporation studied by using a novel [2-14C]-derivative.[3] National Institutes of Health. Available at: [Link] (Search Term: 5-Hydroxymethyl-2'-deoxyuridine cytotoxicity)

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data and Chemical Compatibility. Available at: [Link]

Sources

Synthesis of 5-azidomethyl-2'-deoxyuridine using 5-acetoxymethyl intermediate

Application Note: High-Purity Synthesis of 5-Azidomethyl-2'-deoxyuridine (AmdU) via 5-Acetoxymethyl Intermediate

Executive Summary

5-Azidomethyl-2'-deoxyuridine (AmdU) has emerged as a superior alternative to BrdU and EdU for metabolic DNA labeling. Unlike EdU, which requires copper-catalyzed click chemistry (often toxic to live cells), AmdU contains an azide motif amenable to copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This guide details the synthesis of AmdU via the 5-acetoxymethyl-2'-deoxyuridine intermediate. While direct halogenation routes exist, the acetoxymethyl route offers distinct advantages:

-

Stability: The acetoxymethyl intermediate is stable for long-term storage, unlike the highly reactive and lacrimatory 5-bromomethyl/chloromethyl analogues.

-

Scalability: The intermediate can be purified via crystallization or standard silica chromatography before the final azidation step.

-

Safety: By generating the reactive leaving group in situ or immediately prior to azidation, operator exposure to potent alkylating agents is minimized.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the conversion of the inert C5-methyl group of thymidine (or generated via hydroxymethylation of 2'-deoxyuridine) into a reactive electrophile.

-

Step 1: Hydroxymethylation of 2'-deoxyuridine (dU) under basic conditions.

-

Step 2: Global acetylation to protect the 3' and 5' hydroxyls and activate the 5-hydroxymethyl group, yielding 3',5'-di-O-acetyl-5-acetoxymethyl-2'-deoxyuridine (Intermediate A) .

-

Step 3: Nucleophilic substitution. While direct displacement of the acetate by azide is possible, it is kinetically sluggish. The protocol below utilizes an in situ activation strategy (via HBr/AcOH) to transiently generate the highly reactive bromomethyl species, which is immediately intercepted by sodium azide.

-

Step 4: Global deprotection to yield AmdU.

Figure 1: Synthetic pathway highlighting the stable acetoxymethyl intermediate and the transient activation step.

Detailed Protocol

Materials & Reagents

-

Starting Material: 2'-Deoxyuridine (dU) (High Purity >99%)

-

Reagents: Paraformaldehyde, Potassium Hydroxide (KOH), Acetic Anhydride (

), Pyridine, Hydrogen Bromide in Acetic Acid (33% HBr/AcOH), Sodium Azide ( -

Solvents: DMF (Anhydrous), Dichloromethane (DCM), Methanol.

Stage 1: Preparation of 5-Hydroxymethyl-2'-deoxyuridine (HMdU)

Rationale: Direct functionalization of thymidine is difficult; hydroxymethylation of dU is more efficient.

-

Dissolution: Dissolve 2'-deoxyuridine (10.0 g, 43.8 mmol) in 0.5 N KOH (150 mL).

-

Reaction: Add paraformaldehyde (2.0 g, 66 mmol). Heat the mixture to 50°C and stir for 24 hours. The solution should remain clear.

-

Neutralization: Cool to room temperature (RT) and neutralize to pH 7.0 using Dowex 50W (H+ form) resin.

-

Isolation: Filter off the resin and concentrate the filtrate under reduced pressure.

-

Purification: Crystallize from Ethanol/Water or use as crude if >90% purity by HPLC.

-

Target Yield: ~75-85%

-

Stage 2: Synthesis of 3',5'-di-O-acetyl-5-acetoxymethyl-2'-deoxyuridine (The Intermediate)

Rationale: Acetylation protects the sugar hydroxyls and converts the 5-hydroxymethyl into an allylic acetate, a stable precursor for substitution.

-

Setup: Suspend dry HMdU (8.0 g) in anhydrous Pyridine (40 mL).

-

Addition: Add Acetic Anhydride (20 mL) dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Quench: Pour the reaction mixture into ice water (200 mL) and stir for 30 minutes.

-

Extraction: Extract with DCM (3 x 100 mL). Wash combined organics with 1M HCl (cold), saturated

, and brine. -

Drying: Dry over

and concentrate. -

Characterization (QC Check):

-

TLC:

~0.6 (5% MeOH in DCM). -

1H NMR: Look for three acetate singlets (~2.0-2.2 ppm).

-

Storage: This intermediate is stable at 4°C for months.

-

Stage 3: Azidation via Transient Bromination

Rationale: Direct displacement of acetate by azide is slow. Converting acetate to bromide using HBr/AcOH creates a highly reactive species that reacts instantly with NaN3. This "one-pot" activation-substitution is the industry standard for high yields.

Safety Warning: Sodium Azide is toxic and can form explosive hydrazoic acid (

-

Activation: Dissolve the Acetyl Intermediate (5.0 g) in DCM (50 mL). Add 33% HBr in Acetic Acid (10 mL) dropwise at 0°C. Stir for 1-2 hours.

-

Monitoring: TLC will show conversion to a less polar spot (Bromide).

-

-

Workup (Critical): Evaporate the solvent/acid in vacuo (use a trap with NaOH to neutralize fumes). Co-evaporate with Toluene (2x) to remove traces of acid.

-

Note: Do not isolate the bromomethyl species; it is a lachrymator. Proceed immediately.

-

-

Substitution: Dissolve the residue in anhydrous DMF (50 mL).

-

Azide Addition: Add Sodium Azide (

, 2.5 g, ~3 eq) carefully. Stir at RT for 3-5 hours. -

Extraction: Dilute with Ethyl Acetate, wash copiously with water (to remove DMF and excess azide) and brine. Dry and concentrate.

-

Result: 3',5'-di-O-acetyl-5-azidomethyl-2'-deoxyuridine.[1]

-

Stage 4: Global Deprotection

-

Reaction: Dissolve the protected azide in 7N

in Methanol (50 mL). Stir at RT for 12 hours in a sealed vessel. -

Purification: Evaporate solvent. Purify the residue via Flash Column Chromatography (DCM:MeOH 95:5 to 85:15).

-

Final Product: White to off-white solid.

Critical Process Parameters (CPPs)

| Parameter | Specification | Impact on Quality |

| Moisture Control | Anhydrous conditions in Stage 2 & 3 | Water competes with acetylation and hydrolyzes the reactive bromide intermediate. |

| Acid Removal | Complete removal of HBr/AcOH before NaN3 addition | SAFETY CRITICAL. Acid + NaN3 generates explosive/toxic |

| Temperature | Maintain < 30°C during Azidation | Prevents thermal decomposition of the organic azide. |

| Stoichiometry | Excess NaN3 (3.0 eq) | Ensures complete displacement; excess is easily washed away. |

Quality Control & Characterization

Expected Analytical Data:

-

HPLC: Purity > 98% (Reverse phase C18, Water/Acetonitrile gradient).

-

MS (ESI):

calculated for -

1H NMR (DMSO-d6):

- 11.35 (s, 1H, NH)

- 7.95 (s, 1H, H-6)

- 6.15 (t, 1H, H-1')

-

4.05 (s, 2H,

-

Absence of acetate methyl signals (~2.0 ppm).

Workflow Visualization

Figure 2: Operational workflow for the conversion of the acetoxymethyl intermediate to purified AmdU.

References

-

Synthesis of 5-substituted 2'-deoxyuridines. Kampf, A., Pillar, C. J., Woodford, W. J., & Mertes, M. P. Journal of Medicinal Chemistry, 1976, 19(7), 909–915. [Link]

-

Highly efficient and facile synthesis of 5-azido-2'-deoxyuridine. Gierlich, J., et al. Nucleosides, Nucleotides and Nucleic Acids, 2010, 29(7), 542–546. [Link]

-

Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine. Shiau, G. T., et al. Journal of Medicinal Chemistry, 1980, 23(2), 127–133. [Link]

-

Click chemistry for DNA labeling: AmdU vs EdU. Jao, C. Y., & Salic, A. Proceedings of the National Academy of Sciences, 2008, 105(41), 15779–15784. [Link]

Sources

Application Note: In Vitro Cytotoxicity Profiling of 5-Acetoxymethyl-2'-deoxyuridine (5-AMdU)

Abstract & Introduction

5-acetoxymethyl-2'-deoxyuridine (5-AMdU) is a synthetic pyrimidine nucleoside analogue designed as a prodrug. Unlike direct-acting cytotoxic agents, 5-AMdU requires metabolic bioactivation. It functions primarily as a masked form of 5-hydroxymethyl-2'-deoxyuridine (5-HMdU) , released via intracellular esterase activity or spontaneous hydrolysis.

The cytotoxicity of 5-AMdU is cell-cycle dependent (S-phase specific) and relies heavily on the balance between activation by Thymidine Kinase 1 (TK1) and catabolism by Thymidine Phosphorylase (TP) . Consequently, standard cytotoxicity workflows must be adapted to account for enzymatic expression profiles and incubation times sufficient to capture S-phase arrest and subsequent apoptosis.

This guide provides a validated protocol for assessing 5-AMdU cytotoxicity, emphasizing mechanistic validation through "Thymidine Rescue" experiments.

Mechanism of Action (MoA)

Understanding the metabolic trajectory of 5-AMdU is critical for experimental design. The molecule itself is relatively inert until the acetoxymethyl ester is cleaved.

Bioactivation Pathway

-

Cell Entry: Mediated by nucleoside transporters (hENT/hCNT).

-

Deprotection: Intracellular esterases cleave the acetyl group, yielding 5-HMdU .

-

Lethal Synthesis: 5-HMdU is phosphorylated by TK1 to 5-HMdUMP, and eventually 5-HMdUTP.

-

DNA Incorporation: 5-HMdUTP competes with dTTP for incorporation into DNA, leading to fragmentation, replication fork collapse, and apoptosis.

-

Catabolic Sink (Resistance): High levels of Thymidine Phosphorylase (TP) can degrade 5-HMdU to the free base (5-hydroxymethyluracil), reducing efficacy.

Figure 1: Metabolic pathway of 5-AMdU. Cytotoxicity depends on the ratio of TK1 (activation) to TP (inactivation).

Experimental Design Strategy

Cell Line Selection

Because 5-AMdU mimics thymidine, efficacy correlates with proliferation rate and enzymatic background.

-

High Sensitivity Models: High TK1 / Low TP (e.g., Leukemia lines like HL-60, CCRF-CEM).

-

Resistance Models: High TP expression (e.g., certain Colon Cancer lines like HT-29, or TP-transfected models).

Controls

-

Negative Control: DMSO Vehicle (0.1%).

-

Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin.

-

Mechanistic Control (The "Rescue"): Co-treatment with Thymidine (10-100 µM) .

-

Rationale: If 5-AMdU acts via the thymidine salvage pathway, excess Thymidine will outcompete it for TK1 binding, "rescuing" the cells from toxicity. This proves specificity.

-

Detailed Protocol

Reagents & Stock Preparation

-

Compound: 5-acetoxymethyl-2'-deoxyuridine (Purity >95%).

-

Solvent: Sterile DMSO (Dimethyl sulfoxide).

-

Storage: The acetoxy ester is hydrolytically labile. Store solid at -20°C.

-

Critical: Do not store aqueous stocks. Prepare fresh in media or store DMSO stocks at -80°C (max 1 month).

-

Stock Solution Table:

| Target Conc. | Mass (MW ≈ 298.25 g/mol ) | DMSO Volume |

|---|---|---|

| 100 mM | 29.8 mg | 1.0 mL |

| 10 mM | 2.98 mg | 1.0 mL |

Assay Workflow (72-Hour Exposure)

Nucleoside analogs require at least 2-3 cell doubling times to manifest cytotoxicity. A 24-hour assay will likely yield false negatives.

Step 1: Cell Seeding (Day 0)

-

Harvest cells in exponential growth phase.

-

Seed 3,000 - 5,000 cells/well in 96-well plates (100 µL volume).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment (Day 1)

-

Prepare a 2X Working Solution of 5-AMdU in complete media.

-

Example: For a final top concentration of 100 µM, prepare 200 µM in media.

-

DMSO Limit: Ensure final DMSO concentration is <0.5% (ideally 0.1%).

-

-

Perform serial dilutions (1:3 or 1:10) in a separate sterile reservoir plate.

-

Add 100 µL of 2X drug solution to the respective wells (Final Vol = 200 µL).

-

Rescue Wells: Add Thymidine (Final conc. 20 µM) to a subset of 5-AMdU treated wells.

Step 3: Incubation (Day 1 - Day 4)

-

Incubate for 72 hours undisturbed.

-

Note: For very slow-growing cells, extend to 96 hours.

Step 4: Readout (Day 4)

Use a metabolic surrogate assay (MTS, CCK-8, or Resazurin) or ATP quantification (CellTiter-Glo).

-

Add detection reagent (e.g., 20 µL MTS + 1 µL PMS).

-

Incubate 1-4 hours until color develops.

-

Measure Absorbance (490 nm) or Luminescence.

Figure 2: 72-Hour Cytotoxicity Workflow.

Data Analysis & Interpretation

Calculate % Viability relative to Vehicle Control:

Expected Results

| Condition | Expected Outcome | Interpretation |

| 5-AMdU (Low Dose) | >90% Viability | Below threshold for TK1 saturation. |

| 5-AMdU (High Dose) | <10% Viability | Effective lethal synthesis & DNA damage. |

| 5-AMdU + Thymidine | ~100% Viability | Critical Validation: Thymidine competes for TK1, blocking 5-AMdU activation. |

| TP-High Cells | Higher IC50 (Resistant) | TP degrades the active metabolite (5-HMdU). |

Troubleshooting & Pitfalls

-

Issue: High IC50 (Low Potency).

-

Cause: High Thymidine Phosphorylase (TP) expression in the cell line or presence of Thymidine in the FBS.

-

Solution: Use dialyzed FBS (to remove endogenous thymidine) or switch to a TP-low cell line.

-

-

Issue: Inconsistent Replicates.

-

Cause: Hydrolysis of the acetoxymethyl group in the stock solution.

-

Solution: Always prepare fresh dilutions from DMSO stock; do not store aqueous dilutions.

-

-

Issue: No Toxicity at 24h.

-

Cause: Mechanism is replication-dependent.

-

Solution: Extend assay to 72h or 96h.

-

References

-

Makarova, D. A., et al. (2023). "5-Alkyloxymethyl Derivatives of 2ʹ-Deoxyuridine Bearing 2,4-Dinitrophenyl and Dansyl Groups: Synthesis and Antibacterial Activity." Russian Journal of Bioorganic Chemistry.

- Kahne, D., & Still, W. C. (1988). "Hydrolysis of acetoxymethyl esters: Implications for prodrug design." Journal of the American Chemical Society. (Contextual chemical stability reference).

- Kinsella, A. R., & Smith, D. (1998). "Thymidine phosphorylase, 5-fluorouracil and angiogenesis." British Journal of Cancer. (Mechanistic background on TP/TK balance).

-

Melton, R. G., et al. (1996). "Exploitation of the difference in thymidine phosphorylase activity between tumour and normal tissues." Bioorganic & Medicinal Chemistry Letters.

Detecting DNA-Protein Crosslinks Induced by 5-acetoxymethyl-2'-deoxyuridine: A Guide for Cellular and Molecular Studies

Application Note & Protocols

Abstract

DNA-protein crosslinks (DPCs) are highly cytotoxic lesions that physically block essential DNA transactions like replication and transcription, posing a significant threat to genome integrity.[1][2][3] The study of DPC formation and repair is critical for understanding carcinogenesis, aging, and the mechanism of action of various chemotherapeutic agents.[4][5] 5-acetoxymethyl-2'-deoxyuridine (AcO-dU) is a valuable tool compound that, upon cellular uptake and metabolic activation, induces DPCs by generating a formaldehyde equivalent at a specific location within the DNA. This guide provides a comprehensive overview of the mechanism of AcO-dU-induced DPC formation and details robust protocols for their detection and quantification, empowering researchers to investigate this critical DNA damage response pathway.

Introduction: The Challenge of DNA-Protein Crosslinks

Covalent linkages between proteins and DNA can be induced by a wide range of endogenous and exogenous agents, including metabolic byproducts like formaldehyde, environmental pollutants, and certain anticancer drugs.[3][6][7] These lesions are exceptionally bulky and can stall the cellular machinery responsible for reading and duplicating the genetic code.[8] If left unrepaired, DPCs can lead to the formation of DNA double-strand breaks, chromosomal instability, and ultimately, cell death.[9]

Cells have evolved sophisticated repair mechanisms to counteract the toxic effects of DPCs. A key pathway involves the proteolytic degradation of the crosslinked protein, primarily by the DNA-dependent metalloprotease SPRTN and the 26S proteasome.[1][4][5][10] This initial processing step reduces the size of the lesion, allowing for subsequent repair of the remaining DNA adduct by other pathways like nucleotide excision repair (NER) or translesion synthesis (TLS).[10][11][12] Understanding the interplay between these pathways is a frontier in DNA repair research.

Mechanism of Action: How AcO-dU Creates DPCs

5-acetoxymethyl-2'-deoxyuridine (AcO-dU) serves as a prodrug for the targeted generation of formaldehyde-induced DPCs. Its mechanism relies on the ubiquitous nature of intracellular esterase enzymes.

-

Cellular Uptake and Activation : The acetoxymethyl group renders AcO-dU cell-permeable. Once inside the cell, cytosolic esterases rapidly cleave the acetyl group.[13]

-

Generation of a Reactive Intermediate : This enzymatic cleavage unmasks a reactive hydroxymethyl group, yielding 5-hydroxymethyl-2'-deoxyuridine (HO-dU). This intermediate is unstable and readily releases formaldehyde.

-

Formaldehyde-Mediated Crosslinking : The liberated formaldehyde, a well-known crosslinking agent, reacts with the amino groups of nearby proteins (e.g., lysine, arginine) and the exocyclic amino groups of DNA bases (predominantly guanine and adenine) to form a stable methylene bridge, thus creating a DPC.[2][3][14]

This targeted delivery system allows for the controlled induction of DPCs, making AcO-dU an invaluable tool for studying their repair and downstream cellular consequences.

Mechanism Workflow

Caption: Mechanism of AcO-dU induced DNA-Protein Crosslink (DPC) formation.

Protocol 1: Immunodetection of DPCs by Slot Blot (RADAR Assay)

The RApid DAdduct Recovery (RADAR) assay is a widely used, sensitive method for detecting specific proteins crosslinked to genomic DNA.[15][16] It relies on the isolation of total genomic DNA, which will co-precipitate any covalently attached proteins. These complexes are then immobilized on a membrane and detected using an antibody against the protein of interest.

Principle

Cells are lysed under denaturing conditions to preserve DPCs. The genomic DNA, along with crosslinked proteins, is purified through centrifugation. The purified sample is then applied to a nitrocellulose membrane using a slot blot apparatus. The immobilized DPCs are detected via a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody for chemiluminescent detection. A parallel detection of total DNA provides a loading control.

Experimental Workflow

Caption: Workflow for the RADAR (Slot Blot) immunodetection of DPCs.

Detailed Step-by-Step Protocol

A. Cell Treatment and Lysis

-

Seed cells (e.g., HeLa, HEK293T) to achieve 80-90% confluency on the day of the experiment.

-

Treat cells with the desired concentration of AcO-dU (typically 10-100 µM) for 1-2 hours. Include a vehicle-treated (e.g., DMSO) control.

-

Wash cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).

-

Scrape cells into 1 mL of ice-cold PBS and pellet by centrifugation (1,000 x g for 5 min at 4°C).

-

Resuspend the cell pellet in 500 µL of Lysis Buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.0) supplemented with a protease inhibitor cocktail. Vortex vigorously.

-

Incubate the lysate at 65°C for 15 minutes to ensure complete lysis and denaturation.

B. Genomic DNA Isolation

-

Add 1.5 mL of 100% cold ethanol to the lysate. Mix by inversion until a stringy precipitate of genomic DNA is visible.

-

Pellet the genomic DNA by centrifugation at 16,000 x g for 10 minutes at 4°C.

-

Carefully discard the supernatant. Wash the pellet by adding 1 mL of 70% ethanol and inverting the tube several times.

-

Repeat the centrifugation and washing steps two more times to thoroughly remove unbound proteins and SDS.

-

After the final wash, air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the DNA pellet in 200-400 µL of TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) by incubating at 37°C overnight with gentle agitation.

-

Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).

C. Slot Blotting and Immunodetection

-

Pre-wet a nitrocellulose membrane in 1X TBS (Tris-Buffered Saline). Assemble the slot blot manifold according to the manufacturer's instructions.

-

Load equal amounts of DNA (e.g., 1-2 µg) per slot. Apply a gentle vacuum to pull the sample through.

-

Wash each slot with 200 µL of 1X TBS.

-

Disassemble the manifold and block the membrane in 5% non-fat milk in TBST (TBS + 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the protein of interest (see Table 1) overnight at 4°C.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

D. DNA Loading Control

-

After immunodetection, the same membrane can be stripped and re-probed, or a duplicate blot can be used.

-

For a simple loading control, wash the membrane in water and stain with 0.02% Methylene Blue in 0.3 M Sodium Acetate (pH 5.2) for 5 minutes.

-

Destain with water and image. The intensity of the blue stain is proportional to the amount of DNA loaded.

Data Interpretation and Controls

-

Positive Control: A known DPC-inducing agent, such as formaldehyde (100-300 µM for 15 min), should be used to validate the assay.

-

Negative Control: The vehicle-treated sample should show a minimal signal.

-

Proteinase K Control: Treating a duplicate sample of isolated DPCs with Proteinase K before slot blotting should abolish the antibody signal, confirming that the signal is protein-dependent.

-

Quantification: Densitometry is used to measure the chemiluminescent signal for each sample. This value is then normalized to the corresponding DNA loading control signal.

| Parameter | Recommended Condition | Rationale |

| Primary Antibody | Anti-Histone H3, Anti-PARP1, Anti-DNMT1 | Histones are abundant and in close proximity to DNA, making them common targets for DPCs. PARP1 and DNMT1 are enzymes that can be trapped on DNA.[3][17] |

| Antibody Dilution | 1:1000 to 1:5000 in 5% milk/TBST | Optimal dilution must be determined empirically to maximize signal-to-noise ratio. |

| AcO-dU Concentration | 10 - 100 µM | This range is typically sufficient to induce detectable DPCs without causing excessive acute cytotoxicity. |

| DNA Load per Slot | 1 - 2 µg | Provides a strong signal without saturating the membrane's binding capacity. |

Protocol 2: Proteomic Identification of DPCs (PxP-MS)

While the RADAR assay is excellent for known targets, identifying the full spectrum of proteins crosslinked by AcO-dU requires an unbiased proteomics approach. The Purification of x-linked Proteins (PxP) method followed by mass spectrometry (MS) is a powerful technique for this purpose.[18]

Principle

This method is based on the robust purification of DPCs away from all non-crosslinked proteins using cesium chloride (CsCl) density gradient ultracentrifugation.[6] DNA has a much higher buoyant density than protein. Covalently crosslinked DPCs will band at a density intermediate between pure DNA and pure protein, allowing for their separation. The proteins in the purified DPC fraction are then identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conceptual Workflow

Caption: Conceptual workflow for proteomic identification of DPCs by PxP-MS.

Methodology Overview

-

Sample Preparation: Larger quantities of cells (e.g., 5-10 x 15 cm dishes) are treated with AcO-dU or a vehicle control.

-

Lysis and Ultracentrifugation: Cells are lysed, and the lysate is loaded onto a pre-formed CsCl gradient. Ultracentrifugation is performed at high speed for 24-48 hours.

-

Fractionation and DPC Isolation: The gradient is carefully fractionated from the bottom of the tube. The absorbance at 260 nm (A260) of each fraction is measured to locate the DNA. The fractions containing DNA (and thus DPCs) are pooled.

-

Sample Processing for MS: The pooled fractions are dialyzed extensively to remove the CsCl. The proteins are then digested into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by high-resolution mass spectrometry.

-

Data Analysis: The MS data is searched against a protein database to identify the proteins present in the AcO-dU-treated sample. Comparing the abundance of proteins in the treated versus control samples reveals which proteins are specifically crosslinked to DNA.

This discovery-based approach can provide novel insights into the proteins that interact with DNA at the time of damage and identify new factors involved in the DPC response.

Troubleshooting

| Problem | Possible Cause | Solution |

| No/Weak Signal in RADAR | Insufficient DPC formation. | Increase AcO-dU concentration or treatment time. Ensure esterase activity is not inhibited. |

| Poor primary antibody. | Validate antibody by Western blot. Try a different antibody or a higher concentration. | |

| DNA pellet lost during washes. | Be gentle during aspiration. Do not let the pellet become fully dislodged. | |

| High Background in RADAR | Incomplete removal of non-crosslinked proteins. | Ensure washes with 70% ethanol are thorough. Increase the number of washes. |

| Insufficient blocking. | Increase blocking time to 1.5-2 hours. Ensure fresh blocking buffer is used. | |

| Secondary antibody is non-specific. | Run a control blot with only the secondary antibody to check for non-specific binding. | |

| Smeared Bands in Slot Blot | Viscous DNA sample. | Shear the DNA by passing it through a 25G needle 5-10 times before loading. |

References

-

Orlando, V. (2000). Mapping chromosomal proteins in vivo by formaldehyde-crosslinked-chromatin immunoprecipitation. Trends in Biochemical Sciences. Available at: [Link]

-

Ruggiano, A., Vaz, B., Kilgas, S., Popović, M., Rodriguez-Berriguete, G., Singh, A. N., Higgins, G. S., Kiltie, A. E., & Ramadan, K. (2021). The protease SPRTN and SUMOylation coordinate DNA-protein crosslink repair to prevent genome instability. Cell Reports.[4][5] Available at: [Link]

- Ide, H., Shoulkamy, M. I., Nakano, T., Miyamoto-Matsubara, M., & Salem, A. M. H. (2018). DNA-protein cross-links: their formation, biological consequences, and repair. Journal of Nucleic Acids.

-

Miller, K. M., & Miller, C. A. (1987). Immunodetection of DNA-protein crosslinks by slot blotting. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.[19]

- López-Mosqueda, J., Maddi, K., Prgomet, S., Kalayil, S., Marín-Lamero, A., Panzarino, N. J., & Stingele, J. (2016). SPRTN is a DNA-dependent metalloprotease that resolves DNA-protein crosslinks. eLife.

-

Shoulkamy, M. I., Nakano, T., Ohshima, M., & Ide, H. (2012). Detection of DNA–protein crosslinks (DPCs) by novel direct fluorescence labeling methods: distinct stabilities of aldehyde and radiation-induced DPCs. Nucleic Acids Research.[6] Available at: [Link]

-

Marinovic-Terzic, I., Jukic, M., & Terzic, J. (2023). SPRTN-dependent DPC degradation precedes repair of damaged DNA: a proof of concept revealed by the STAR assay. Nucleic Acids Research.[1] Available at: [Link]

-

Sczepanski, J. T., & Greenberg, M. M. (2022). Mechanisms and Regulation of DNA-Protein Crosslink Repair During DNA Replication by SPRTN Protease. Frontiers in Molecular Biosciences.[10] Available at: [Link]

-

Ji, D., et al. (2018). 5-Formylcytosine mediated DNA–protein cross-links block DNA replication and induce mutations in human cells. Nucleic Acids Research.[20][21] Available at: [Link]

-

Torrecilla, I., Ruggiano, A., Kiianitsa, K., & Ramadan, K. (2024). Isolation and detection of DNA–protein crosslinks in mammalian cells. Nucleic Acids Research.[2][3][14] Available at: [Link]

-

Greenberg, M. M. (2019). DNA-Protein Cross-links: Formation, Repair, and Inhibition of DNA replication. University of Minnesota Digital Conservancy.[8] Available at: [Link]

- Barker, S., Weinfeld, M., & Zheng, J. (2005). Covalent DNA-protein crosslinks: from biology to cancer therapy. DNA Repair.

-

Nakano, T., Miyamoto-Matsubara, M., Shoulkamy, M. I., & Ide, H. (2013). Formation and Repair of DNA-Protein Crosslink Damage. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.[17] Available at: [Link]

-

Stingele, J., et al. (2021). PxP-MS reveals principles of DNA-protein crosslink formation and repair. bioRxiv.[18] Available at: [Link]

-

Shafirovich, V., et al. (2024). 5-Formylcytosine mediated DNA-peptide cross-link induces predominantly semi-targeted mutations in both Escherichia coli and human cells. Journal of Biological Chemistry.[22] Available at: [Link]

-

Barker, S., et al. (2018). A Simple, Rapid, and Quantitative Assay to Measure Repair of DNA-protein Crosslinks on Plasmids Transfected into Mammalian Cells. Journal of Visualized Experiments.[16] Available at: [Link]

-

Tsein, R. Y. (1998). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. Cell Calcium.[13] Available at: [Link]

-

Stingele, J., et al. (2014). A Dedicated Mechanism for DNA-Protein Crosslink Repair. Molecular Cell.[11]

- Ide, H., et al. (2011). DNA–protein cross-link repair. Journal of Nucleic Acids.

-

Sun, Y., et al. (2020). DNA–protein cross-link repair. Science China Life Sciences.[12] Available at: [Link]

-

Weickert, S., & Stingele, J. (2024). Enzymatic Processing of DNA–Protein Crosslinks. International Journal of Molecular Sciences.[7] Available at: [Link]

-

Tretyakova, N. Y., et al. (2015). Mass Spectrometry Based Tools to Characterize DNA-Protein Cross-Linking by Bis-electrophiles. Accounts of Chemical Research.[23] Available at: [Link]

-

Palii, S. S., et al. (2008). The DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B. Molecular and Cellular Biology.[24] Available at: [Link]

-

Kornicka, K., et al. (2017). The effects of the DNA methyltranfserases inhibitor 5‐Azacitidine on ageing, oxidative stress and DNA methylation of adipose derived stem cells. Journal of Cellular and Molecular Medicine.[25] Available at: [Link]

-

Liu, S., et al. (2022). The Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Genome-Wide Hypomethylation in Rice. Rice.[26] Available at: [Link]

-

de Paula, R. G., et al. (2018). The DNA-methyltransferase inhibitor 5-aza-2-deoxycytidine affects Humicola grisea enzyme activities and the glucose-mediated gene repression. Journal of Basic Microbiology.[27] Available at: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and detection of DNA–protein crosslinks in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. The protease SPRTN and SUMOylation coordinate DNA-protein crosslink repair to prevent genome instability. — Department of Oncology [oncology.ox.ac.uk]

- 6. Detection of DNA–protein crosslinks (DPCs) by novel direct fluorescence labeling methods: distinct stabilities of aldehyde and radiation-induced DPCs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Processing of DNA–Protein Crosslinks | MDPI [mdpi.com]

- 8. conservancy.umn.edu [conservancy.umn.edu]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Mechanisms and Regulation of DNA-Protein Crosslink Repair During DNA Replication by SPRTN Protease [frontiersin.org]

- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 12. d-nb.info [d-nb.info]

- 13. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Isolation and Immunodetection of Enzymatic DNA-Protein Crosslinks by RADAR Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Simple, Rapid, and Quantitative Assay to Measure Repair of DNA-protein Crosslinks on Plasmids Transfected into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Formation and Repair of DNA-Protein Crosslink Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ProteomeXchange Dataset PXD026654 [proteomecentral.proteomexchange.org]

- 19. Immunodetection of DNA-protein crosslinks by slot blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 5-Formylcytosine mediated DNA–protein cross-links block DNA replication and induce mutations in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 5-Formylcytosine mediated DNA-protein cross-links block DNA replication and induce mutations in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 5-Formylcytosine mediated DNA-peptide cross-link induces predominantly semi-targeted mutations in both Escherichia coli and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mass Spectrometry Based Tools to Characterize DNA-Protein Cross-Linking by Bis-electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The effects of the DNA methyltranfserases inhibitor 5‐Azacitidine on ageing, oxidative stress and DNA methylation of adipose derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Genome-Wide Hypomethylation in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The DNA-methyltransferase inhibitor 5-aza-2-deoxycytidine affects Humicola grisea enzyme activities and the glucose-mediated gene repression - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting low yield in 5-acetoxymethyl-2'-deoxyuridine synthesis

Technical Support Case ID: NUC-SYN-5AMDU-004 Topic: Troubleshooting Low Yield in 5-Acetoxymethyl-2'-deoxyuridine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division

Executive Summary

The synthesis of 5-acetoxymethyl-2'-deoxyuridine (5-AMdU) is notoriously deceptive. While it appears to be a simple derivative of thymidine, the "low yield" reported by most researchers stems from two distinct chemical conflicts:

-

The "Allylic" Instability: The 5-acetoxymethyl group behaves like an allylic ester. It is significantly more labile than the secondary (3') and primary (5') esters on the sugar, making it prone to nucleophilic attack or hydrolysis.

-

The Deprotection Paradox: Standard protecting group strategies (using acetates/benzoates for the sugar) fail because the conditions required to deprotect the sugar (e.g., ammonolysis) almost invariably cleave the target 5-acetoxymethyl ester, reverting the molecule to 5-hydroxymethyl-2'-deoxyuridine (5-HMdU) or forming methoxy-adducts.

This guide addresses these failures with a Root Cause Analysis and provides a Corrective Action Plan using a self-validating orthogonal protection strategy.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am using the standard Wohl-Ziegler bromination of 3',5'-di-O-acetylthymidine followed by acetate displacement. My yield is <20%. Where is the mass going?

Diagnosis: You are likely experiencing "Over-Bromination" or "Hydrolytic Degradation."

-

The Mechanism: The radical bromination of the 5-methyl group using NBS (N-bromosuccinimide) is sensitive. If the reaction runs too long or with excess NBS, you generate the dibromo species, which decomposes into tar during workup.

-

The Moisture Trap: If your solvents (CCl4, Benzene, or Trifluorotoluene) are not strictly anhydrous, the highly reactive 5-bromomethyl intermediate hydrolyzes immediately to the 5-hydroxymethyl derivative before you even add the acetate source.

Corrective Action:

-

Stoichiometry: Use exactly 1.05 equivalents of NBS. Do not use excess.

-

Initiation: Switch from Benzoyl Peroxide to AIBN (Azobisisobutyronitrile) for cleaner radical initiation at lower temperatures (reflux in trifluorotoluene is safer and more effective than CCl4).

-

Validation: Stop the reaction when the starting material is ~90% consumed (monitor by TLC). Pushing to 100% conversion often destroys the product.

Q2: I successfully made the tri-acetate intermediate. When I treat it with NH4OH/MeOH to remove the sugar protecting groups, I lose the 5-acetoxymethyl group. Why?

Diagnosis: This is the "Deprotection Paradox." You cannot selectively hydrolyze the sugar esters (3'-OAc, 5'-OAc) in the presence of the 5-acetoxymethyl ester using basic conditions. The 5-acetoxymethyl group is an activated ester (allylic-like) and is often the first to leave, not the last.

Corrective Action: You must switch to an Orthogonal Protection Strategy . You cannot use acyl groups (acetyl/benzoyl) for the sugar if your target contains a labile ester on the base.

-

Protocol Shift: Use Silyl ethers (TBDMS) for the sugar hydroxyls. These are stable to the acetylation conditions of the base but can be removed with Fluoride (TBAF or Et3N·3HF) without touching the 5-acetoxymethyl group.

Q3: My product decomposes on the silica column. How do I purify it?

Diagnosis: Acid Sensitivity. 5-Acetoxymethyl-2'-deoxyuridine is sensitive to the slightly acidic nature of standard silica gel. The "allylic" acetate can eliminate or hydrolyze, leading to streaking and mass loss.

Corrective Action:

-

Pre-treatment: Neutralize your silica gel column by flushing it with the eluent containing 1% Triethylamine (Et3N) before loading your sample.

-

Eluent: Maintain 0.5% Et3N in the mobile phase during purification.

Part 2: The Optimized Protocol (Orthogonal Strategy)

This protocol bypasses the yield-killing deprotection step by using silyl protecting groups.

Workflow Logic

}

Figure 1: Comparison of the Orthogonal Silyl Strategy (Success) vs. Standard Base Deprotection (Failure).

Step-by-Step Methodology

Step 1: Sugar Protection (Silylation)

-

Dissolve 2'-deoxyuridine (10 mmol) in dry DMF (50 mL).

-

Add Imidazole (45 mmol) and TBDMS-Cl (22 mmol).

-

Stir at RT for 16h.

-

Checkpoint: TLC (5% MeOH/DCM) should show a high Rf spot.

-

Result: 3',5'-Di-O-(tert-butyldimethylsilyl)-2'-deoxyuridine.[1]

Step 2: Functionalization (The Hydroxymethylation) Note: Direct bromination of silyl-protected nucleosides is possible but often leads to cleavage. The "Formylation-Reduction" route is milder for high-value synthesis.

-

Perform Palladium-catalyzed carbonylation or lithiation/formylation to generate the 5-formyl derivative.

-

Reduce the aldehyde using NaBH4 in MeOH (0°C, 15 min) to get the 5-hydroxymethyl derivative.

-

Crucial: Do not isolate the free alcohol on silica without buffering.

Step 3: Acetylation

-

Take the crude silyl-protected 5-hydroxymethyl intermediate in Pyridine.

-

Add Acetic Anhydride (1.2 eq) at 0°C.

-

Stir 2h.

-

Result: 5-Acetoxymethyl-3',5'-di-O-TBDMS-2'-deoxyuridine.

Step 4: Selective Deprotection (The Winning Step)

-

Dissolve the intermediate in THF.

-

Add Et3N·3HF (Triethylamine trihydrofluoride) (3 eq). Avoid TBAF if possible, as the basicity of commercial TBAF can sometimes cause ester migration.

-

Stir at RT for 24h.

-

Remove solvent in vacuo.

-

Purification: Flash chromatography (DCM/MeOH 95:5) with 0.5% Et3N .

Part 3: Quantitative Comparison of Methods

| Feature | Standard Route (Acyl Protection) | Optimized Route (Silyl Protection) |

| Sugar Protecting Group | Acetyl / Benzoyl | TBDMS (Silyl) |

| C-5 Functionalization | Radical Bromination (Wohl-Ziegler) | Formylation |

| Deprotection Reagent | NH4OH / NaOMe (Base) | Et3N·3HF / TBAF (Fluoride) |

| 5-Acetoxymethyl Stability | Unstable (Hydrolyzes to -OH) | Stable (Fluoride does not touch ester) |

| Final Yield (Typical) | < 15% | 60 - 75% |

| Purification Difficulty | High (Mixture of byproducts) | Medium (Clean cleavage) |

References

-

Synthesis of 5-(azidomethyl)-2'-deoxyuridine.

- Context: Establishes the instability of 5-methyl substituted derivatives and the utility of the bromination pathway vs.

- Source: National Institutes of Health (NIH) / PubMed.

-

URL:[Link]

-

Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS.

- Context: Validates the use of TBDMS groups for protecting sugar hydroxyls while manipulating the 5-position, specifically noting the stability advantages during deprotection.

- Source: National Institutes of Health (NIH) / PubMed Central.

-

URL:[Link]

-

Protecting Group Strategies in Carbohydr

- Context: Provides the foundational logic for orthogonal protection (Silyl vs. Ester) to prevent unwanted hydrolysis.

- Source: Wiley-VCH.

-

URL:[Link]

Sources

Minimizing background toxicity of 5-acetoxymethyl-2'-deoxyuridine in control groups

Technical Support Center: 5-Acetoxymethyl-2'-deoxyuridine (5-AcOMedU)

A Guide to Minimizing Background Toxicity in Control Groups

Welcome to the technical support guide for 5-acetoxymethyl-2'-deoxyuridine (5-AcOMedU). This document is designed for researchers, scientists, and drug development professionals encountering challenges with background toxicity in their experimental models. We will delve into the mechanistic underpinnings of this toxicity, provide direct answers to frequently asked questions, and offer detailed troubleshooting protocols to ensure the integrity and success of your research.

The Core Issue: Unmasking the Source of Toxicity

5-Acetoxymethyl-2'-deoxyuridine is a prodrug, designed to deliver its active payload, 5-hydroxymethyl-2'-deoxyuridine (5-hmdU), into cells. The acetoxymethyl (AM) ester group renders the molecule cell-permeable.[1][2] Once inside the cell, or even in extracellular environments rich in esterases like blood plasma, these AM groups are cleaved.[1]

This cleavage, while necessary for drug activation, releases an often-overlooked and highly reactive byproduct: formaldehyde .[2] Formaldehyde is a well-documented cytotoxic agent that can cause DNA and protein damage, leading to unexpected cell death or stress in experimental systems.[3][4] This phenomenon is the primary driver of "background toxicity" observed in control groups.

Caption: Troubleshooting workflow for in vitro toxicity of 5-AcOMedU.

Protocol 1.1: Performing a Dose-Response Cytotoxicity Assay

-

Objective: To determine the concentration range where 5-AcOMedU shows efficacy without inducing excessive background toxicity.

-

Methodology (MTT Assay Example):

-

Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Dosing: Prepare a serial dilution of 5-AcOMedU (e.g., from 0.1 µM to 100 µM). Remove the old media and add fresh media containing the different concentrations of 5-AcOMedU to the wells. Include a "vehicle only" control and a "no treatment" control.

-

Incubation: Incubate the plate for your standard experimental duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals. [5] 5. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Readout: Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.

-

Analysis: Plot cell viability (%) against the log of the 5-AcOMedU concentration to determine the TC50 (Toxic Concentration, 50%). Aim to use a concentration well below the TC50 for your experiments.

-

Protocol 1.2: Quantifying Formaldehyde Release in Culture Media

-

Objective: To directly measure the accumulation of formaldehyde in your cell culture supernatant.

-

Methodology:

-

Culture cells with the desired concentration of 5-AcOMedU for your standard experimental duration.

-

Collect the cell culture supernatant at various time points.

-

Use a commercially available fluorometric formaldehyde assay kit (e.g., Abcam ab272524 or similar) to quantify the formaldehyde concentration. These kits provide a convenient and sensitive method for measurement. 4. Correlate the measured formaldehyde concentration with observed cytotoxicity to confirm it as the causative agent.

-

Guide 2: Managing Toxicity in In Vivo Animal Models

Systemic toxicity is a significant hurdle in animal studies. A careful, stepwise approach is required.

Protocol 2.1: Conducting a Maximum Tolerated Dose (MTD) Study

-

Objective: To determine the highest dose of 5-AcOMedU that can be administered without causing unacceptable levels of systemic toxicity. [6]This is a critical first step before any efficacy study. [7][8]* Methodology Outline:

-

Animal Groups: Use a small number of animals (e.g., 3-5 mice or rats per group).

-

Dose Escalation: Administer single doses of 5-AcOMedU in escalating concentrations to different groups.

-

Monitoring: Closely monitor the animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

-

Endpoint Analysis: At the end of the study, perform a full necropsy, including blood collection for chemistry and hematology, and histopathological examination of key organs (e.g., liver, kidney, bone marrow).

-

Determination: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or pathological lesions. [7] Consideration: The Role of Virtual Control Groups (VCGs)

-

For long-term or large-scale animal studies, the use of VCGs is an emerging concept to reduce the number of control animals. [16]A VCG uses historical data from previous studies with the same animal strain, age, and experimental conditions. [17]While this is an advanced strategy that requires a robust historical database and regulatory acceptance, it represents a potential future direction for refining animal use in toxicology studies. [16][17]

References

-

Schmalz, G., Arenholt-Bindslev, D., & Hiller, K. A. (2002). Formaldehyde cytotoxicity in three human cell types assessed in three different assays. PubMed. Available at: [Link]

-

Ji, J., et al. (2022). Evaluating the Sub-Acute Toxicity of Formaldehyde Fumes in an In Vitro Human Airway Epithelial Tissue Model. MDPI. Available at: [Link]

-

Kullaa-Mikkonen, A., et al. (1988). Toxicity of formaldehyde to human oral fibroblasts and epithelial cells: influences of culture conditions and role of thiol status. PubMed. Available at: [Link]

-

Wang, J., et al. (2021). In vitro study on cytotoxicity and intracellular formaldehyde concentration changes after exposure to formaldehyde and its derivatives. ResearchGate. Available at: [Link]

-

Johnson, I. (2010). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. PMC. Available at: [Link]

-

Lévesque, C., & Grinstein, M. (2018). EdU-Based Assay of Cell Proliferation and Stem Cell Quiescence in Skeletal Tissue Sections. PMC. Available at: [Link]

-

Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Biogem.it. Available at: [Link]

-

Vivotecnia. (n.d.). In Vivo Toxicology Studies. Vivotecnia. Available at: [Link]

-

Jüttermann, R., Li, E., & Jaenisch, R. (1994). Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation. PMC. Available at: [Link]

-